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Compound of Interest

Compound Name: Vegfr-IN-4

Cat. No.: B15138198 Get Quote

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation

of EGFR/VEGFR2-IN-4, a dual irreversible inhibitor of Epidermal Growth Factor Receptor

(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Designed for

researchers, scientists, and drug development professionals, this document details the

scientific background, quantitative inhibitory data, experimental protocols, and relevant

signaling pathways associated with this compound.

Introduction
The simultaneous inhibition of EGFR and VEGFR-2 signaling pathways is a promising strategy

in cancer therapy. EGFR is a key driver of tumor cell proliferation, survival, and differentiation,

while VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel

formation that is crucial for tumor growth and metastasis. EGFR/VEGFR2-IN-4, also referred to

as compound 19 in seminal literature, was designed as a dual irreversible inhibitor to covalently

bind to and inactivate both kinases, thereby offering a multi-pronged attack on tumor

progression.[1]

EGFR/VEGFR2-IN-4 incorporates two distinct reactive centers. A 6-(4-

(dimethylamino)crotonamide) Michael acceptor group targets a non-conserved cysteine residue

(Cys773) in the ATP binding pocket of EGFR. Concurrently, a 4-(amino-[2][3]benzoquinone)

moiety is designed to target a different, non-conserved cysteine residue (Cys1045) in VEGFR-

2. This dual-targeting irreversible mechanism is intended to provide potent and sustained

inhibition of both signaling cascades.
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Quantitative Data
The inhibitory activity of EGFR/VEGFR2-IN-4 and related compounds was evaluated against

EGFR and VEGFR-2 kinases. The half-maximal inhibitory concentrations (IC50) are

summarized below. The data demonstrates that the inhibitory potency is influenced by the ATP

concentration, which is characteristic of ATP-competitive irreversible inhibitors.

Compound Target
IC50 (nM) at 1 μM
ATP

IC50 (nM) at 1 mM
ATP

EGFR/VEGFR2-IN-4 EGFR 18.7 Not Reported

(Compound 19) VEGFR-2 102.3 Not Reported

Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of EGFR and VEGFR-2,

highlighting the points of inhibition by EGFR/VEGFR2-IN-4.
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Caption: EGFR Signaling Pathway and Inhibition.
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Caption: VEGFR2 Signaling Pathway and Inhibition.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of EGFR/VEGFR2-IN-4

and the kinase assays used for its evaluation.

Synthesis of EGFR/VEGFR2-IN-4
The synthesis of EGFR/VEGFR2-IN-4 is a multi-step process. A generalized synthetic scheme

is presented below, based on the synthesis of similar 4-anilinoquinazoline derivatives.

Starting Material:
Substituted Quinazoline

Step 1:
Displacement with

4-chloro-2,5-dimethoxyaniline
Intermediate 1 Step 2:

Nitro Group Reduction Intermediate 2
Step 3:

Acylation with (E)-4-
(dimethylamino)crotonic acid chloride

Final Product:
EGFR/VEGFR2-IN-4
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Caption: General Synthesis Workflow.

Step 1: Synthesis of Intermediate 1 The starting substituted quinazoline is reacted with 4-

chloro-2,5-dimethoxyaniline. The displacement of a leaving group on the quinazoline core is

typically achieved by heating the reactants in a suitable solvent such as isopropanol at reflux.

Step 2: Synthesis of Intermediate 2 The nitro group on the quinazoline intermediate is reduced

to an amine. A common method for this reduction is the use of iron powder in the presence of

acetic acid in a solvent like methanol.

Step 3: Synthesis of EGFR/VEGFR2-IN-4 (Final Product) The amino group of Intermediate 2 is

acylated with the acid chloride of (E)-4-(dimethylamino)crotonic acid. This reaction introduces

the Michael acceptor moiety required for irreversible binding to EGFR.

In Vitro Kinase Assays
The inhibitory activity of EGFR/VEGFR2-IN-4 against EGFR and VEGFR-2 is determined using

in vitro kinase assays. A general protocol for a luminescence-based kinase assay is described
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below.
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Caption: Kinase Inhibition Assay Workflow.

Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR/VEGFR2-IN-

4 against EGFR and VEGFR-2 kinases.

Materials:

Recombinant human EGFR or VEGFR-2 kinase

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

Poly(Glu, Tyr) 4:1 as a generic substrate

Adenosine triphosphate (ATP)

EGFR/VEGFR2-IN-4 (dissolved in DMSO)

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

96-well or 384-well plates

Plate reader capable of measuring luminescence

Procedure:

Reagent Preparation:

Prepare serial dilutions of EGFR/VEGFR2-IN-4 in kinase buffer containing a constant

percentage of DMSO (typically not exceeding 1% in the final reaction volume).

Prepare a solution of the kinase in kinase buffer.
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Prepare a solution of the substrate and ATP in kinase buffer. The final ATP concentration

in the assay is typically set near its Km value for the respective kinase.

Assay Plate Setup:

Add the diluted inhibitor solutions to the wells of the assay plate. Include controls for 100%

kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

Add the kinase solution to all wells except the 0% activity control.

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to

allow the inhibitor to bind to the kinase.

Kinase Reaction:

Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Signal Detection:

Stop the kinase reaction and measure the amount of ADP produced (which is proportional

to kinase activity) using a luminescence-based detection reagent according to the

manufacturer's instructions. This typically involves a two-step process of stopping the

reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a

luciferase-luciferin reaction to generate a light signal.

Data Analysis:

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion
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EGFR/VEGFR2-IN-4 is a rationally designed dual irreversible inhibitor with potent activity

against both EGFR and VEGFR-2. Its unique mechanism of action, targeting distinct cysteine

residues in each kinase, represents a sophisticated approach to overcoming some of the

challenges in cancer therapy, such as acquired resistance. The synthetic route and bioassay

protocols detailed in this guide provide a framework for the further investigation and

development of this and similar multi-targeted kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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